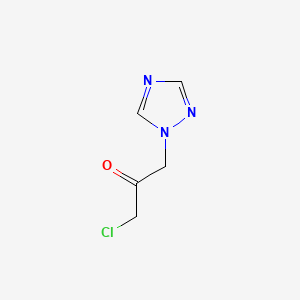

1-Chloro-3-(1,2,4-triazol-1-yl)propan-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Chloro-3-(1,2,4-triazol-1-yl)propan-2-one is a chemical compound that features a chloro group, a triazole ring, and a ketone functional group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring, a five-membered ring containing three nitrogen atoms, imparts unique chemical properties to the compound.

准备方法

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(1,2,4-triazol-1-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 1,2,4-triazole with 1-chloro-3-chloropropan-2-one under basic conditions. The reaction typically proceeds as follows:

Step 1: Dissolve 1,2,4-triazole in a suitable solvent, such as dimethylformamide (DMF).

Step 2: Add 1-chloro-3-chloropropan-2-one to the solution.

Step 3: Introduce a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.

Step 4: Stir the reaction mixture at an elevated temperature (e.g., 80°C) for several hours.

Step 5: Isolate the product by filtration and purify it using recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: 1-Chloro-3-(1,2,4-triazol-1-yl)propan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized products.

Reduction: The ketone group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used under mild conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of new triazole derivatives with different functional groups.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced derivatives.

科学研究应用

Pharmaceutical Applications

Antifungal Properties

1-Chloro-3-(1,2,4-triazol-1-yl)propan-2-one and its derivatives have been studied extensively for their antifungal properties. The triazole moiety is known to inhibit the enzyme lanosterol 14-alpha-demethylase, which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the disruption of fungal growth and is the basis for the use of triazole compounds in treating fungal infections in humans and animals.

Case Study: Fluconazole

Fluconazole, a well-known antifungal agent, is structurally related to this compound. It has been utilized in the treatment of various fungal infections due to its efficacy and safety profile. Research indicates that fluconazole can be administered orally or parenterally, with dosages ranging from 0.1 to 5 mg/kg depending on the severity of the infection .

Agricultural Applications

Fungicides

The compound has also been explored for its potential as an agricultural fungicide. Its effectiveness against a range of plant pathogens makes it a candidate for crop protection. The triazole derivatives are particularly valuable due to their systemic action and ability to protect crops from diseases caused by fungi.

Case Study: Crop Protection

In agricultural settings, formulations containing triazole derivatives have shown promise in controlling fungal diseases in crops such as wheat and barley. These formulations can be applied via various methods including spraying and soil treatment, ensuring that the active ingredient reaches the target pathogens effectively .

作用机制

The mechanism of action of 1-chloro-3-(1,2,4-triazol-1-yl)propan-2-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, enhancing its inhibitory potency.

相似化合物的比较

1-Chloro-3-(1,2,3-triazol-1-yl)propan-2-one: Similar structure but with a different triazole ring.

1-Chloro-3-(1,2,4-triazol-1-yl)butan-2-one: Similar structure but with an additional carbon atom in the alkyl chain.

1-Chloro-3-(1,2,4-triazol-1-yl)propan-1-one: Similar structure but with the ketone group at a different position.

Uniqueness: 1-Chloro-3-(1,2,4-triazol-1-yl)propan-2-one is unique due to the specific positioning of the chloro group, triazole ring, and ketone group, which imparts distinct chemical reactivity and biological activity. The presence of the 1,2,4-triazole ring enhances its potential as a pharmacophore in drug design and development.

生物活性

1-Chloro-3-(1,2,4-triazol-1-yl)propan-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C5H7ClN2O

- Molecular Weight : 162.57 g/mol

The presence of a triazole ring is significant as it is known for its role in various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.

Antifungal Activity

Several studies have demonstrated the antifungal potential of triazole derivatives. For instance:

- A study evaluated various 1,2,4-triazole derivatives for their antifungal activity against Candida albicans and Aspergillus species. The results indicated that compounds with the triazole moiety exhibited significant antifungal activity comparable to established antifungals like fluconazole .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound Name | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 12.5 | |

| Fluconazole | Candida albicans | 8 | |

| 2-(2,4-dichlorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | Aspergillus niger | 10 |

Antibacterial Activity

In addition to antifungal properties, triazole compounds have been assessed for antibacterial effects against various Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of fungal ergosterol synthesis. The triazole ring interferes with the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi . This disruption leads to increased membrane permeability and ultimately cell death.

Study on Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of a series of triazole derivatives in peripheral blood mononuclear cells (PBMCs). The results indicated that certain derivatives significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6 .

Table 2: Cytokine Release Inhibition by Triazole Derivatives

Toxicity Assessment

Toxicity studies performed on human PBMC cultures showed that the compound exhibited low toxicity at concentrations up to 100 µg/mL. Viability rates were comparable to controls treated with DMSO . This suggests a promising safety profile for further development.

属性

IUPAC Name |

1-chloro-3-(1,2,4-triazol-1-yl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O/c6-1-5(10)2-9-4-7-3-8-9/h3-4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDBTSHVVOOESJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。